Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate

Description

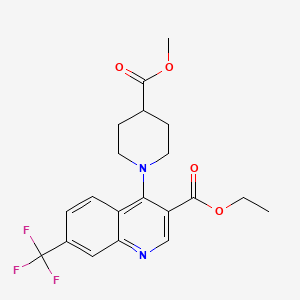

Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-3-carboxylate derivative featuring a 4-methoxycarbonylpiperidin-1-yl substituent at position 4 and a trifluoromethyl (CF₃) group at position 7 of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxycarbonylpiperidinyl moiety may influence binding affinity and solubility .

Properties

IUPAC Name |

ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4/c1-3-29-19(27)15-11-24-16-10-13(20(21,22)23)4-5-14(16)17(15)25-8-6-12(7-9-25)18(26)28-2/h4-5,10-12H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZPZSNRTDDCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCC(CC3)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a quinoline core substituted with a trifluoromethyl group and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 393.37 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 393.37 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of cellular proliferation through apoptosis induction. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

-

Case Studies :

- A study conducted on zebrafish embryos demonstrated that related quinoline derivatives significantly inhibited growth, suggesting potential use as anticancer agents .

- In vitro assays revealed that compounds with similar structures displayed lower LC50 values compared to standard chemotherapeutics like cisplatin, indicating higher potency .

Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity associated with these compounds. The toxicity assessments conducted on zebrafish embryos showed varying levels of toxicity among different derivatives, with some exhibiting significant apoptotic activity .

Data Table: Comparative Biological Activity

| Compound Name | Structure | LC50 (μM) | Anticancer Activity | Toxicity |

|---|---|---|---|---|

| Quinoline Derivative 1 | Structure | 14.14 | High (compared to cisplatin) | Moderate |

| This compound | Structure | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Trifluoromethyl Group : The CF₃ group at position 7 is a consistent feature across analogs, contributing to electron-withdrawing effects and metabolic resistance. Its position (C7 vs. C8) influences steric interactions; for example, C8-CF₃ in leads to distinct crystal packing .

- C4 Substitution: 4-Methoxycarbonylpiperidinyl: Introduces a sterically demanding, polar group. The ester moiety (-COOCH₃) may facilitate hydrolysis to a carboxylic acid, altering solubility . 4-Hydroxy: Highly reactive; forms acylated derivatives (e.g., chloroacetate or pyranoquinolinediones) under mild conditions . 4-Chloro: A versatile leaving group for nucleophilic substitution, enabling modular synthesis of analogs .

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.